molecular formula C13H27N B13538885 3-Octylpiperidine

3-Octylpiperidine

Cat. No.: B13538885
M. Wt: 197.36 g/mol
InChI Key: GMVJREBNSYEDGA-UHFFFAOYSA-N
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Description

3-Octylpiperidine is an organic compound with the molecular formula C13H27N. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of an octyl group attached to the third carbon of the piperidine ring. This structural modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylpiperidine typically involves the alkylation of piperidine with an octyl halide. One common method is the reaction of piperidine with 1-bromooctane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 3-Octylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidines.

Scientific Research Applications

3-Octylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Octylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The octyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

    N-Octylpiperidine: Similar structure but with the octyl group attached to the nitrogen atom.

    3-Methylpiperidine: A smaller alkyl group attached to the third carbon, leading to different chemical properties.

Uniqueness: 3-Octylpiperidine’s unique structure, with the octyl group on the third carbon, imparts distinct chemical reactivity and biological activity. Its enhanced lipophilicity and ability to undergo various chemical transformations make it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

3-octylpiperidine

InChI

InChI=1S/C13H27N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h13-14H,2-12H2,1H3

InChI Key

GMVJREBNSYEDGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCNC1

Origin of Product

United States

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